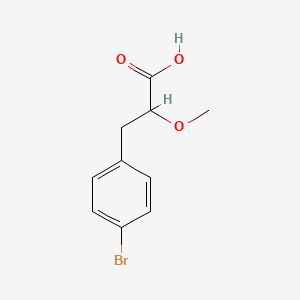
4-Bromo-alpha-methoxybenzenepropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-alpha-methoxybenzenepropanoic acid is a heterocyclic organic compound with the molecular formula C10H11BrO3. It is primarily used in experimental and research settings . This compound is characterized by the presence of a bromine atom, a methoxy group, and a propanoic acid moiety attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-alpha-methoxybenzenepropanoic acid typically involves the bromination of a carboxylic acid. One common method is the Hell–Volhard–Zelinsky halogenation, which uses bromine and phosphorus tribromide (PBr3) to brominate the alpha position of a carboxylic acid . The reaction conditions generally include:
Reagents: Bromine (Br2) and phosphorus tribromide (PBr3).
Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the alpha-bromo carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-alpha-methoxybenzenepropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
4-Bromo-alpha-methoxybenzenepropanoic acid has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-alpha-methoxybenzenepropanoic acid involves its reactivity at the alpha-bromo position. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups into the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl-2-methoxypropanoic acid: Similar structure but with a chlorine atom instead of bromine.
4-Bromobenzoic acid methyl ester: Similar brominated aromatic compound but with a different functional group.
4-Bromophenylmethylcarbinol: Another brominated aromatic compound with a different functional group.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3,(H,12,13) |
Clé InChI |
IFDGWHIQLKFBNU-UHFFFAOYSA-N |
SMILES canonique |
COC(CC1=CC=C(C=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


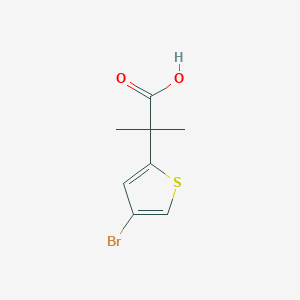
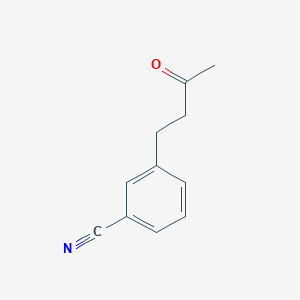


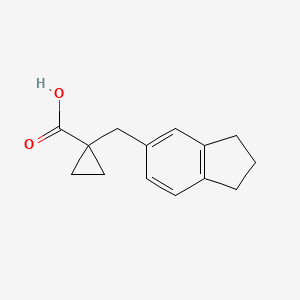
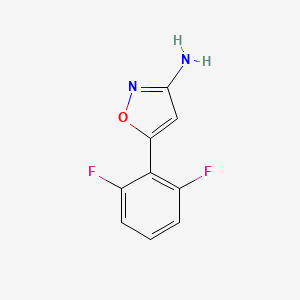
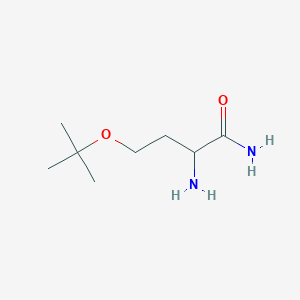


![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)

![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
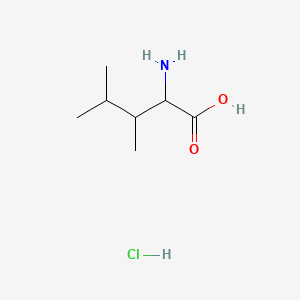
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
